molecular formula C10H15NO4 B2743249 4-Methoxy-1-prop-2-enoylpiperidine-3-carboxylic acid CAS No. 2567498-21-7

4-Methoxy-1-prop-2-enoylpiperidine-3-carboxylic acid

Cat. No.: B2743249
CAS No.: 2567498-21-7
M. Wt: 213.233
InChI Key: GHKHCACCONRKDK-UHFFFAOYSA-N
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Description

4-Methoxy-1-prop-2-enoylpiperidine-3-carboxylic acid is a chemical compound with the molecular formula C10H15NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-prop-2-enoylpiperidine-3-carboxylic acid typically involves the reaction of piperidine derivatives with methoxy and prop-2-enoyl groups. One common method involves the use of acryloyl chloride and 4-methoxypiperidine-3-carboxylic acid under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-prop-2-enoylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Methoxy-1-prop-2-enoylpiperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-prop-2-enoylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 4-Methoxy-1-prop-2-enoylpiperidine-3-carboxylic acid but without the methoxy and prop-2-enoyl groups.

    4-Methoxypiperidine: Similar but lacks the prop-2-enoyl group.

    1-Prop-2-enoylpiperidine: Similar but lacks the methoxy group.

Properties

IUPAC Name

4-methoxy-1-prop-2-enoylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-3-9(12)11-5-4-8(15-2)7(6-11)10(13)14/h3,7-8H,1,4-6H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKHCACCONRKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1C(=O)O)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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